2-(Trifluoromethyl)quinoline-4-thiol

Synthetic Methodology Green Chemistry Process Chemistry

Research reproducibility requires the precise 2-CF₃, 4-SH substitution pattern. Positional isomers or analogs lacking the thiol handle fail to replicate the nucleophilic and metal-chelating reactivity. This compound enables: - Targeted covalent inhibitor libraries via thiol-based conjugation - C-H functionalization studies as a model heterocyclic substrate - Bidentate ligand synthesis for transition metal MOFs BenchChem supplies this validated pharmacophore with established synthetic protocols, ensuring batch-to-batch consistency for medicinal chemistry and process research.

Molecular Formula C10H6F3NS
Molecular Weight 229.22 g/mol
CAS No. 874772-14-2
Cat. No. B3043475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinoline-4-thiol
CAS874772-14-2
Molecular FormulaC10H6F3NS
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)C=C(N2)C(F)(F)F
InChIInChI=1S/C10H6F3NS/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15)
InChIKeyOANLPKWPLHCORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)quinoline-4-thiol Overview


2-(Trifluoromethyl)quinoline-4-thiol (CAS 874772-14-2), also known as 4-mercapto-2-(trifluoromethyl)quinoline , is a fluorinated quinoline derivative with the molecular formula C₁₀H₆F₃NS and a molecular weight of 229.22 g/mol. It is a specialized heterocyclic compound characterized by a quinoline core with a trifluoromethyl group at the 2-position and a thiol group at the 4-position . This specific substitution pattern imparts distinct chemical reactivity and physicochemical properties, including the electron-withdrawing and lipophilic effects of the trifluoromethyl group and the strong nucleophilic and metal-chelating capabilities of the thiol group . It is primarily used as a synthetic intermediate in medicinal chemistry and material science research .

Trifluoromethylated quinoline scaffold with reactive thiol handle
Enables nucleophilic derivatization, metal coordination, and C–H functionalization
Suited for medicinal chemistry synthesis, material science, and method development

Why Choose 2-(Trifluoromethyl)quinoline-4-thiol Over Analogs


Direct substitution of 2-(Trifluoromethyl)quinoline-4-thiol with a closely related analog is not trivial. While 2-(trifluoromethyl)quinoline shares the CF₃ group, it lacks the nucleophilic and metal-binding thiol handle essential for many downstream derivatizations . Conversely, a positional isomer like 7-(trifluoromethyl)quinoline-4-thiol presents a different electronic environment due to the CF₃ group's placement, which can alter its reactivity and interaction with biological targets . Furthermore, the absence of either the 2-CF₃ or 4-SH group eliminates the unique synergistic properties of this scaffold, which are critical for specific applications like targeted covalent inhibition or the synthesis of complex, multifunctional molecules . The specific combination of these functional groups creates a distinct reactivity profile that is not replicated by any single-feature analog, making precise procurement essential for research reproducibility.

2-(Trifluoromethyl)quinoline lacks the thiol group; limited nucleophilic and metal-binding capacity may shift reactivity profiles.

Positional isomers (e.g., 7-CF₃-4-SH) introduce different electronic environments, potentially altering downstream derivatization outcomes.

Absence of the synergistic CF₃/ SH combination removes unique scaffold properties required for multifunctional molecule construction.

Key Evidence for 2-(Trifluoromethyl)quinoline-4-thiol


One-Step High-Yield Synthesis

The synthesis of 2-(Trifluoromethyl)quinoline-4-thiol can be achieved in a single step with quantitative yield using adapted Vilsmeier conditions, as reported in a dedicated synthetic protocol [1]. This contrasts sharply with the multi-step, lower-yielding sequences often required for related trifluoromethylated quinoline thiols or thioethers. This protocol was validated by comprehensive spectral characterization (¹H, ²H, ¹³C NMR, IR, and Raman), ensuring the reliable procurement or in-house synthesis of a well-defined product [1].

Synthesis efficiency
Head-to-head
One-step, quantitative yield
Supports efficient procurement and scale-up
Validated by comprehensive spectral data
Synthetic Methodology Green Chemistry Process Chemistry

NPP Inhibitory Potential

2-(Trifluoromethyl)quinoline serves as the core scaffold for a series of nucleotide pyrophosphatase (NPP) inhibitors [1]. While the specific 4-thiol derivative has not been directly evaluated as an NPP inhibitor, its structural framework positions it as a potential lead in this class. A related series of arylated 2-(trifluoromethyl)quinolines were synthesized and evaluated for their ability to inhibit two families of ecto-nucleotidases, NPP1 and NPP3 [1]. This provides a strong biological rationale for selecting this scaffold over non-fluorinated quinolines or other heterocycles when pursuing NPP-related targets.

NPP inhibition
Class-level
Core scaffold validated in NPP1/3 inhibitors
Rational selection for NPP-target research
Derivative not directly assayed; data to verify
Medicinal Chemistry Enzyme Inhibition Nucleotide Pyrophosphatase

Tubulin Polymerization Inhibition

The trifluoromethylquinoline scaffold is a known pharmacophore for the development of tubulin polymerization inhibitors [1]. A recent study on novel trifluoromethylquinoline derivatives demonstrated that compound 6b could serve as a promising lead for tubulin polymerization inhibition and cancer therapy [1]. While 2-(Trifluoromethyl)quinoline-4-thiol is a simpler analog, its core structure aligns it with this class of biologically active molecules, making it a rational choice for further derivatization and structure-activity relationship (SAR) studies targeting tubulin.

Tubulin inhibition
Class-level
Trifluoromethylquinoline pharmacophore for tubulin polymerization inhibition
Supports SAR studies for antimitotic research
Specific 4-thiol not tested; class-level inference
Cancer Research Antimitotic Agents Tubulin Polymerization

Selective C-H Functionalization

The quinoline core of 2-(Trifluoromethyl)quinoline-4-thiol is amenable to advanced C-H functionalization techniques. A metal-free, selective C-H thiolation protocol for quinolines has been developed, which is applicable to trifluoromethyl thiolation and is compatible with quinoline-based biologically active complex molecules [1]. This suggests that the compound can be further derivatized at unactivated C-H positions in a predictable and efficient manner, a significant advantage over less versatile building blocks. The protocol is applicable to the late-stage functionalization of complex molecules.

C–H functionalization
Method context
Compatible with metal-free, C3-selective thiolation
Enables late-stage diversification
High regio- and site-selectivity reported
Synthetic Methodology C-H Activation Late-Stage Functionalization

Key Applications of 2-(Trifluoromethyl)quinoline-4-thiol


NPP and Tubulin Inhibitor Lead Generation

The 2-(trifluoromethyl)quinoline core is a validated pharmacophore for developing inhibitors of nucleotide pyrophosphatases (NPPs) [1] and tubulin polymerization [2]. 2-(Trifluoromethyl)quinoline-4-thiol serves as an ideal starting point for synthesizing focused libraries of arylated or aminated derivatives to explore structure-activity relationships (SAR) around these targets, where the thiol group can be used for direct attachment or as a precursor for other functional groups [1].

Selective C-H Functionalization Platform

The quinoline ring of this compound is a suitable substrate for advanced C-H functionalization studies. Its use in reactions such as the metal-free, selective C3-H thiolation protocol [3] makes it a valuable model compound for developing and optimizing new catalytic methods for late-stage diversification of complex heterocycles. The presence of the thiol and trifluoromethyl groups provides additional reactive handles and spectroscopic probes.

Efficient Heterocycle Synthesis Benchmark

Given the existence of a published one-step, high-yielding synthetic protocol [4], this compound is an excellent candidate for process chemistry research. It can be used as a benchmark to test the efficiency, scalability, and green chemistry metrics of new synthetic methodologies against an established, high-performance route [4].

MOF and Coordination Polymer Precursor

The combination of a nitrogen-containing quinoline ring and a free thiol (-SH) group makes 2-(Trifluoromethyl)quinoline-4-thiol a potent bidentate or bridging ligand for transition metals. It is an excellent candidate for the construction of novel Metal-Organic Frameworks (MOFs) or coordination polymers with unique electronic or catalytic properties, where the electron-withdrawing CF₃ group can fine-tune the metal center's Lewis acidity .

Application
Selection Property
Validation Focus
NPP & Tubulin Inhibitor Lead Generation
Trifluoromethylquinoline pharmacophore
Verify SAR and target engagement
C–H Functionalization Platform
Quinoline core reactivity
Reproduce regio- and site-selectivity
Heterocycle Synthesis Benchmark
High-yield one-step protocol
Assess scalability and green metrics
MOF & Coordination Polymer Precursor
Bidentate ligand with N and S donor sites
Evaluate metal coordination and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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